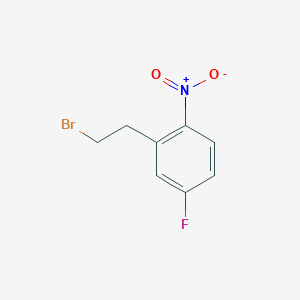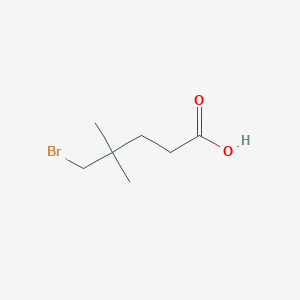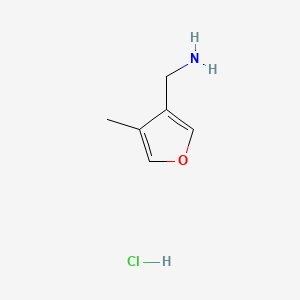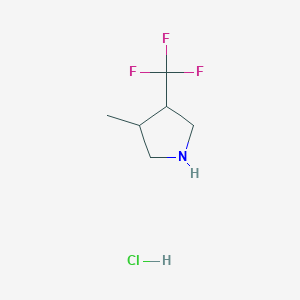
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzene, substituted with a bromoethyl group, a fluoro group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-1-nitrobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Electrophilic aromatic substitution: Reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 2-(2-azidoethyl)-4-fluoro-1-nitrobenzene.
Reduction: Formation of 2-(2-bromoethyl)-4-fluoro-1-aminobenzene.
Electrophilic aromatic substitution: Formation of further substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in reduction reactions. The fluoro group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)benzene: Lacks the fluoro and nitro groups, making it less reactive in certain types of reactions.
4-Fluoro-1-nitrobenzene: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
2-Bromo-4-fluoronitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene is unique due to the presence of all three substituents (bromoethyl, fluoro, and nitro groups) on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-(2-bromoethyl)-4-fluoro-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c9-4-3-6-5-7(10)1-2-8(6)11(12)13/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNTVOFOGBPPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCBr)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)


![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)





![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
